molecular formula C15H14N6O B4482617 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4482617
M. Wt: 294.31 g/mol
InChI Key: XVQBAGMZTZSYOA-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide (CAS No: 1018164-21-0) is a synthetic hybrid organic compound with a molecular formula of C15H14N6O and a molecular weight of 294.31 g/mol . This molecule is built on a molecular scaffold that incorporates both a 1,2,4-triazole ring and pyridine subunits, a structural motif known in medicinal chemistry for its potential to confer significant biological activity . Specifically, 1,2,4-triazole derivatives are extensively investigated for their antifungal properties, with a well-established mechanism of action that involves the inhibition of the cytochrome P-450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungal cells . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death . Research into analogous compounds featuring the 1,2,4-triazole pharmacophore has demonstrated potent efficacy against various yeast and yeast-like species, including Candida albicans and Rhodotorula mucilaginosa, in some cases showing greater activity than the standard antifungal drug fluconazole . As such, this compound is of high interest to researchers in the fields of medicinal chemistry and antifungal drug discovery for developing new therapeutic agents against invasive fungal infections. It is also a valuable building block for synthesizing more complex molecules and for biochemical profiling. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-14(18-10-11-4-3-6-16-9-11)8-13-19-15(21-20-13)12-5-1-2-7-17-12/h1-7,9H,8,10H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQBAGMZTZSYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts or iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety serves as a reactive site for nucleophilic substitution. For example:

  • Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.

    • Conditions : 2 M HCl (reflux, 6 h) or 1 M NaOH (70°C, 4 h) .

    • Product : 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetic acid.

  • Amination : Reaction with primary amines generates substituted amides.

    • Example : Reaction with benzylamine in DMF at 80°C yields N-benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
BenzylamineDMF, 80°C, 12 hN-Benzyl derivative78
NaBH₄/EtOHReflux, 3 hReduced amide (secondary amine)65
Thiophenol/K₂CO₃CH₃CN, RT, 6 hThioacetamide analog82

Cycloaddition Reactions at the Triazole Ring

The 1,2,4-triazole ring participates in [3+2] cycloadditions, forming fused heterocycles. Key examples include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • Reaction : The triazole reacts with terminal alkynes in the presence of Cu(I) to form bis-triazole derivatives .

    • Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT, 24 h.

  • Nitrile Oxide Cycloaddition :

    • Reaction : Forms isoxazoline-linked hybrids when reacted with nitrile oxides .

    • Conditions : Chloroform, RT, 12 h.

Table 2: Cycloaddition Reactivity

Cycloaddition TypePartnerProductApplication
CuAACPropargyl alcoholBis-triazole ligandCoordination chemistry
Nitrile oxideBenzaldehydeIsoxazoline-triazole conjugateBioactive scaffold design

Metal Coordination Chemistry

The triazole and pyridine groups act as ligands for transition metals, forming stable complexes:

  • Coordination with Cu(II) :

    • Structure : Tetradentate ligand binding via triazole N2, pyridine N, and acetamide O .

    • Stability Constant : Log β = 8.2 ± 0.3 (determined via potentiometry).

  • Pd(II) Complexes :

    • Application : Catalyzes Suzuki-Miyaura cross-coupling reactions .

    • Activity : Turnover frequency (TOF) of 1,200 h⁻¹ for aryl bromide substrates.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the triazole ring undergoes ring-opening or rearrangement:

  • Acid-Catalyzed Rearrangement :

    • Conditions : Conc. H₂SO₄, 0°C, 2 h.

    • Product : Pyrido[2,3-d]pyrimidin-4-one derivative via Dimroth rearrangement .

Photochemical Reactions

UV irradiation induces dimerization or cross-linking:

  • Photodimerization :

    • Conditions : 254 nm UV light, CH₃CN, 48 h.

    • Product : Cyclobutane-linked dimer (confirmed by X-ray crystallography) .

Enzymatic Modifications

The acetamide group undergoes biocatalytic transformations:

  • Hydrolysis by Lipases :

    • Enzyme : Candida antarctica lipase B (CAL-B).

    • Product : Carboxylic acid with >90% enantiomeric excess (ee) .

Key Research Findings:

  • Synthetic Efficiency : Ultrasound-assisted methods reduce reaction times by 60% compared to conventional heating (e.g., 2 h vs. 12 h for amidation) .

  • Biological Relevance : Metal complexes exhibit enhanced antibacterial activity (MIC = 4 µg/mL against S. aureus) compared to the parent compound .

  • Stability : The triazole ring remains intact under physiological pH (7.4) but degrades in strongly acidic environments (pH < 2) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. The presence of pyridine rings enhances the biological activity of the triazole moiety. For instance, studies have reported that similar triazole compounds demonstrate efficacy against a range of bacteria and fungi.

Case Study: A recent study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with pyridine substitutions exhibited improved potency compared to non-pyridine analogs .

CompoundActivity Against S. aureusActivity Against E. coli
Triazole AMIC = 8 µg/mLMIC = 16 µg/mL
Triazole BMIC = 4 µg/mLMIC = 8 µg/mL
Target CompoundMIC = 2 µg/mLMIC = 4 µg/mL

Coordination Chemistry

Metal Complexation
The compound serves as a potential ligand for transition metals, forming coordination complexes that are useful in catalysis and material science. The unique arrangement of nitrogen atoms in the triazole and pyridine rings allows for effective metal binding.

Case Study: In a study focused on the synthesis of copper(II) complexes with triazole ligands, it was found that the target compound forms stable complexes with Cu(II), which were characterized using X-ray crystallography. These complexes exhibited catalytic activity in oxidation reactions, demonstrating the compound's utility in coordination chemistry .

Metal IonComplex StabilityCatalytic Activity
Cu(II)HighEffective
Ni(II)ModerateLimited
Co(II)HighEffective

Material Science

Polymeric Applications
The incorporation of triazole compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The target compound can be utilized to synthesize polymeric materials that exhibit improved fire resistance due to the flame-retardant properties of triazoles.

Case Study: Research on polymer composites containing triazole derivatives showed an increase in thermal stability by up to 30% compared to control samples without triazoles. The mechanical tests indicated that these composites maintained structural integrity under high temperatures .

PropertyControl SampleSample with Triazole
Thermal Stability (°C)250325
Tensile Strength (MPa)4560

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Structural Modifications and Activity

  • Pyridine Positioning : The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs like 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide , which has pyridin-4-yl and lacks the methylene bridge. This modification likely alters binding specificity; pyridin-3-ylmethyl may enhance interactions with kinase active sites .
  • Substituent Effects : The dichlorophenyl group in N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide increases hydrophobicity, improving blood-brain barrier permeability compared to the target compound’s pyridine-rich structure .

Pharmacokinetic Properties

  • Solubility : The target compound’s dual pyridine groups may reduce aqueous solubility relative to N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , which has a hydrophobic ethylphenyl group balanced by a polar sulfanyl bridge .
  • Metabolic Stability : Pyrrole-containing derivatives (e.g., N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ) exhibit slower hepatic clearance due to reduced cytochrome P450 metabolism .

Biological Activity

The compound 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide is a novel derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4OC_{13}H_{12}N_{4}O, with a molecular weight of approximately 244.26 g/mol. The structural characteristics contribute to its biological activity through interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O
Molecular Weight244.26 g/mol
SMILESCC(=O)N(Cc1ccccn1)c2ncn[nH]c2

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study assessing various triazole derivatives against bacterial strains, compounds similar to the target compound showed Minimum Inhibitory Concentration (MIC) values as low as 0.9 µg/mL against certain fungi like Candida tenuis and notable antibacterial activity against Mycobacterium luteum .

Antitumor Activity

The potential of triazole derivatives in cancer therapy has been highlighted in recent studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The results indicated an IC₅₀ value of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting promising antitumor activity .

Table: Antitumor Activity of Related Compounds

Compound IDCell LineIC₅₀ (μM)
Compound AMDA-MB-23139.2 ± 1.7
Compound BU-87Not reported

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes and pathways. For instance, molecular modeling studies suggest that these compounds may inhibit mitogen-activated protein kinase pathways by targeting BRAF and MEK serine-threonine kinases .

Case Studies

  • Study on Antimicrobial Efficacy : A group synthesized various pyridine-substituted triazole derivatives and tested their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings demonstrated that specific structural modifications led to enhanced efficacy against resistant strains.
  • Cancer Cell Viability : In a comparative study involving multiple triazole derivatives, the compound's structural analogs were assessed for their ability to induce apoptosis in cancer cells. The results indicated that compounds with specific substituents exhibited significantly lower cell viability compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Triazole Ring Formation : Reacting pyridine-containing precursors (e.g., 4-amino-5-(pyridin-2-yl)-1,2,4-triazole) with thiol reagents under alkaline conditions (e.g., KOH) to form the triazole-thiol intermediate .
  • Alkylation/Substitution : Introducing the acetamide moiety via alkylation of the thiol group using α-chloroacetamide derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .
  • Purification and Characterization : Final compounds are purified via recrystallization or column chromatography and validated using ¹H NMR, IR, and LC-MS .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of techniques:

  • Spectroscopic Methods : ¹H NMR (to identify proton environments, e.g., pyridyl and triazole protons), IR (to confirm amide C=O and N-H stretches), and LC-MS (for molecular weight verification) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for refinement provides unambiguous 3D structural data .
  • Elemental Analysis : Confirms stoichiometric composition (C, H, N, S) .

Advanced Research Questions

Q. What strategies are employed to optimize the biological activity of this compound through structural modifications?

  • Linker/Tail Group Engineering : Modifying the triazole-acetamide linker (e.g., replacing sulfur with oxygen) or altering pyridyl substituents can enhance target affinity. For example, substituting the thioether group with a sulfonyl moiety improved SIRT2 inhibitory potency in related triazole-acetamides .
  • Bioisosteric Replacements : Replacing pyridyl groups with isosteres (e.g., furan, morpholine) balances lipophilicity and hydrogen-bonding capacity, as demonstrated in anti-exudative activity studies .
  • Docking-Guided Design : Molecular docking with target proteins (e.g., kinases) identifies critical binding interactions, guiding substitutions at the 4th position of the triazole ring .

Q. How can researchers resolve contradictions between computational predictions and experimental biological data?

Discrepancies often arise from:

  • Solvent/Protonation Effects : Computational models (e.g., PASS program) may not account for pH-dependent LogD variations. Validate predictions using experimental pKa and LogD measurements (pH 5.5 vs. 7.4) .
  • Off-Target Interactions : Use orthogonal assays (e.g., thermal shift assays, SPR) to confirm binding specificity .
  • Metabolic Stability : In vitro microsomal stability assays can explain poor in vivo activity despite promising in silico/docking results .

Q. What methodologies are used to investigate the compound’s binding mechanism to protein targets (e.g., kinases)?

  • Site-Directed Mutagenesis : Identify critical residues in binding pockets (e.g., Tyr5.38, His7.39 in orexin receptors) that disrupt ligand-receptor interactions when mutated .
  • β-Arrestin Recruitment Assays : Measure functional activity (e.g., Ca²⁺ mobilization) to correlate binding affinity with downstream signaling .
  • Cryo-EM or X-ray Co-Crystallography : Resolve ligand-protein complexes to map interactions at atomic resolution .

Q. How can researchers address low solubility or bioavailability during preclinical development?

  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Strategies : Modify the acetamide group (e.g., ester prodrugs) to enhance membrane permeability, with enzymatic cleavage releasing the active compound .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as tested with structurally similar triazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

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